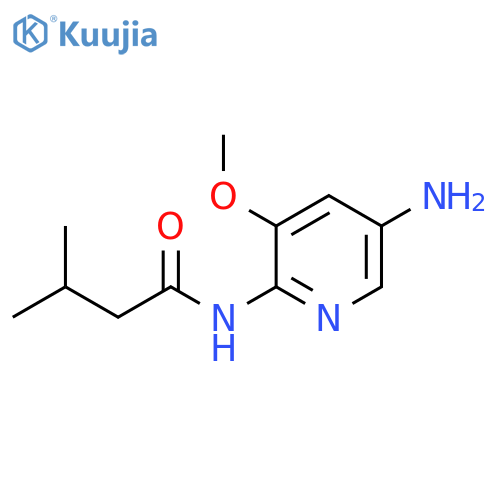

Cas no 2137728-48-2 (N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide)

2137728-48-2 structure

商品名:N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide

CAS番号:2137728-48-2

MF:C11H17N3O2

メガワット:223.271582365036

MDL:MFCD30733805

CID:5258126

PubChem ID:165440832

N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide 化学的及び物理的性質

名前と識別子

-

- Butanamide, N-(5-amino-3-methoxy-2-pyridinyl)-3-methyl-

- N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide

-

- MDL: MFCD30733805

- インチ: 1S/C11H17N3O2/c1-7(2)4-10(15)14-11-9(16-3)5-8(12)6-13-11/h5-7H,4,12H2,1-3H3,(H,13,14,15)

- InChIKey: ZLMBLAMXLOJKJZ-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NC=C(N)C=C1OC)(=O)CC(C)C

N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-377733-5g |

N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide |

2137728-48-2 | 5g |

$2816.0 | 2023-08-31 | ||

| Enamine | EN300-377733-2.5g |

N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide |

2137728-48-2 | 2.5g |

$1903.0 | 2023-08-31 | ||

| Enamine | EN300-377733-0.25g |

N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide |

2137728-48-2 | 0.25g |

$893.0 | 2023-08-31 | ||

| Enamine | EN300-377733-1.0g |

N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide |

2137728-48-2 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-377733-5.0g |

N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide |

2137728-48-2 | 5.0g |

$2816.0 | 2023-03-02 | ||

| Enamine | EN300-377733-0.5g |

N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide |

2137728-48-2 | 0.5g |

$933.0 | 2023-08-31 | ||

| Enamine | EN300-377733-10.0g |

N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide |

2137728-48-2 | 10.0g |

$4176.0 | 2023-03-02 | ||

| Enamine | EN300-377733-1g |

N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide |

2137728-48-2 | 1g |

$971.0 | 2023-08-31 | ||

| Enamine | EN300-377733-0.05g |

N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide |

2137728-48-2 | 0.05g |

$816.0 | 2023-08-31 | ||

| Enamine | EN300-377733-0.1g |

N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide |

2137728-48-2 | 0.1g |

$855.0 | 2023-08-31 |

N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide 関連文献

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

2137728-48-2 (N-(5-amino-3-methoxypyridin-2-yl)-3-methylbutanamide) 関連製品

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量